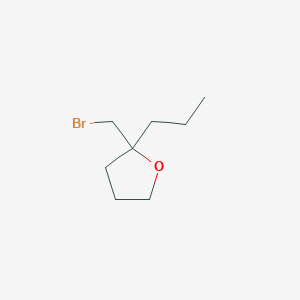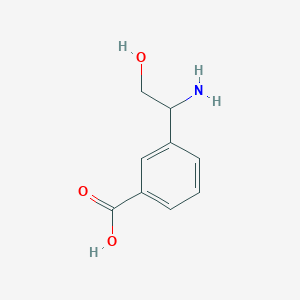![molecular formula C13H19N B13194778 N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)
N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C13H19N It is a cyclopropane derivative with a substituted phenyl group and an amine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine typically involves the reaction of 2,4-dimethylphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
化学反応の分析
Types of Reactions
N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the phenyl ring or the cyclopropane moiety.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
科学的研究の応用
N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine
- This compound derivatives
- Other cyclopropane derivatives with substituted phenyl groups
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and an amine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-9-4-7-13(10(2)8-9)11(3)14-12-5-6-12/h4,7-8,11-12,14H,5-6H2,1-3H3 |
InChIキー |
OLGCKDZDYYXSOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)NC2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B13194698.png)
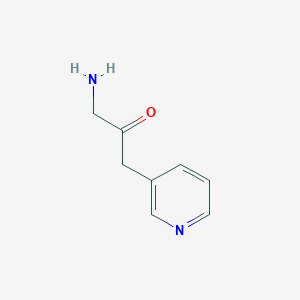
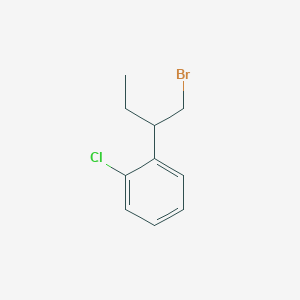
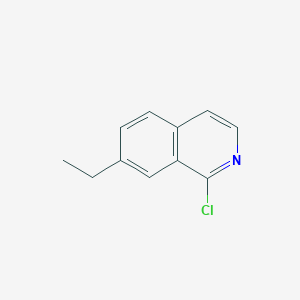


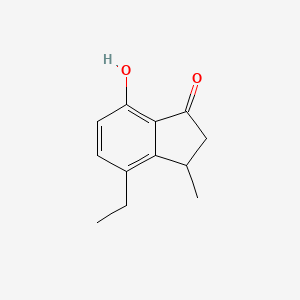
![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)

![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)
